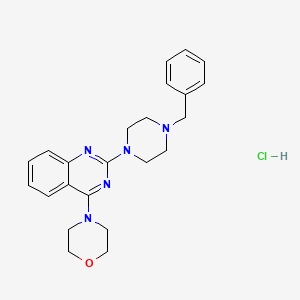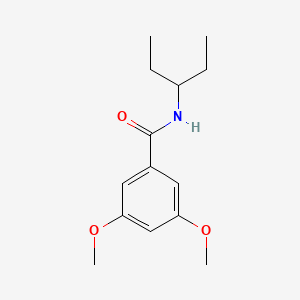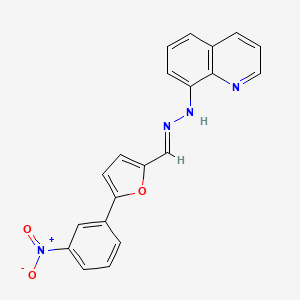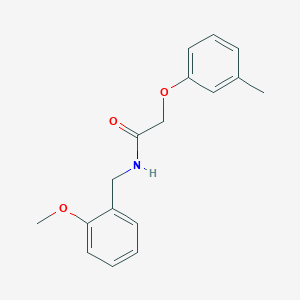![molecular formula C17H17N3O4 B5722163 N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as NMNAT2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMNAT2 inhibitor is a small molecule that has been identified as a potent inhibitor of NMNAT2, an enzyme that plays a crucial role in the maintenance of neuronal health and function.
Mecanismo De Acción
NMNAT2 inhibitor works by inhibiting the activity of NMNAT2, an enzyme that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), a molecule that plays a crucial role in cellular metabolism and energy production. By inhibiting NMNAT2, NMNAT2 inhibitor reduces the levels of NAD+ in the cell, which triggers a series of cellular signaling pathways that promote neuroprotection and improve cognitive function.
Biochemical and Physiological Effects:
NMNAT2 inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of autophagy, a cellular process that removes damaged proteins and organelles from the cell. Moreover, NMNAT2 inhibitor has been shown to increase the levels of mitochondrial biogenesis, a process that increases the number of mitochondria in the cell, which improves cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NMNAT2 inhibitor in lab experiments are that it is a potent and selective inhibitor of NMNAT2, which makes it an ideal tool for studying the role of NMNAT2 in cellular metabolism and energy production. However, the limitations of using NMNAT2 inhibitor in lab experiments are that it is a small molecule that can easily diffuse across cell membranes, which makes it difficult to target specific cells and tissues.
Direcciones Futuras
There are several future directions for NMNAT2 inhibitor research. One area of research is to develop more potent and selective NMNAT2 inhibitors that can target specific cells and tissues. Another area of research is to investigate the therapeutic potential of NMNAT2 inhibitor in clinical trials for neurodegenerative diseases and aging-related cognitive decline. Moreover, future research should focus on elucidating the molecular mechanisms underlying the neuroprotective effects of NMNAT2 inhibitor, which will provide insights into the development of novel therapeutic strategies for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of NMNAT2 inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing NMNAT2 inhibitor is through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride and methylamine. The resulting intermediate is then reacted with 4-aminophenol to yield the final product, NMNAT2 inhibitor.
Aplicaciones Científicas De Investigación
NMNAT2 inhibitor has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Moreover, NMNAT2 inhibitor has been shown to improve cognitive function and memory in animal models of aging.
Propiedades
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-4-5-13(10-16(11)20(23)24)17(22)18-14-6-8-15(9-7-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWXJKDHAIMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)


![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
